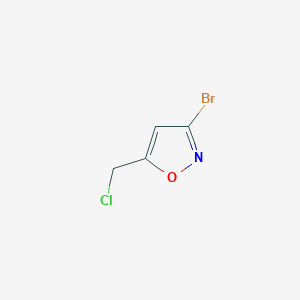

3-Bromo-5-(chloromethyl)isoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNO/c5-4-1-3(2-6)8-7-4/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKKVODIBXQDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376808 | |

| Record name | 3-Bromo-5-(chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124498-15-3 | |

| Record name | 3-Bromo-5-(chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(chloromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(chloromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-bromo-5-(chloromethyl)isoxazole, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of a key intermediate, 3-bromo-5-(hydroxymethyl)isoxazole, followed by a chlorination reaction. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic route and experimental workflow to aid in its practical application.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves a 1,3-dipolar cycloaddition reaction between propargyl alcohol and dibromoformaldoxime to construct the isoxazole ring and introduce the bromo and hydroxymethyl functionalities at the 3 and 5 positions, respectively. The subsequent step is the conversion of the hydroxymethyl group to a chloromethyl group via a chlorination reaction, typically employing thionyl chloride.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole

This procedure is adapted from a general method for the synthesis of 3,5-disubstituted isoxazoles.[1] The reaction of dibromoformaldoxime with propargyl alcohol affords 3-bromo-5-(hydroxymethyl)isoxazole.[1]

Reaction Scheme:

Caption: Synthesis of 3-bromo-5-(hydroxymethyl)isoxazole.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Propargyl Alcohol | 56.06 | See Note | - |

| Dibromoformaldoxime | 202.84 | 1.0 eq | - |

| Potassium Bicarbonate (KHCO3) | 100.12 | 1.5 - 3.0 eq | - |

| Ethyl Acetate | 88.11 | - | - |

| Water | 18.02 | ~0.1-1% v/v of solvent | - |

Note: An excess of the 1-alkyne derivative (propargyl alcohol) is typically used.[1]

Procedure:

-

In a well-ventilated fume hood, dissolve propargyl alcohol in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add potassium bicarbonate and a small amount of water.

-

Stir the mixture at room temperature.

-

Add dibromoformaldoxime portion-wise to the stirred mixture. The addition should be conducted at a rate that maintains the reaction temperature at room temperature.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 3-24 hours. The reaction progress can be monitored by conventional techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate.

-

Separate the organic layer, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 3-bromo-5-(hydroxymethyl)isoxazole can be purified by crystallization or fractional distillation. The boiling point of 3-bromo-5-(hydroxymethyl)isoxazole is reported to be 100°C at 1.2 mmHg.[1]

Expected Yield: Yields for similar 1,3-dipolar cycloaddition reactions to form 3,5-disubstituted isoxazoles are generally high, often exceeding 75%.[1]

Step 2: Synthesis of this compound

This procedure outlines the chlorination of 3-bromo-5-(hydroxymethyl)isoxazole using thionyl chloride (SOCl₂). This is a standard method for converting primary alcohols to alkyl chlorides.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Bromo-5-(hydroxymethyl)isoxazole | 177.98 | 1.0 eq | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 - 1.5 eq | - |

| Dichloromethane (DCM) or Chloroform (CHCl₃) | - | - | - |

| Pyridine (optional, catalyst) | 79.10 | catalytic amount | - |

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, dissolve 3-bromo-5-(hydroxymethyl)isoxazole in an anhydrous solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution. A catalytic amount of pyridine or dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. Caution: This should be done in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| 3-Bromo-5-(hydroxymethyl)isoxazole | C₄H₄BrNO₂ | 177.98 | - | 100 @ 1.2 mmHg[1] |

| This compound | C₄H₃BrClNO | 196.43 | - | - |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the two-step synthesis.

This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and scale requirements, always adhering to standard safety practices.

References

physicochemical properties of 3-Bromo-5-(chloromethyl)isoxazole

An In-depth Technical Guide to 3-Bromo-5-(chloromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic approaches, and potential applications of this compound (CAS No: 124498-15-3). This heterocyclic compound serves as a critical building block in medicinal chemistry and materials science, valued for its reactive functional groups that facilitate further molecular elaboration.

Core Physicochemical Properties

This compound is a halogenated heterocyclic organic compound.[1] Its structure, featuring an isoxazole ring with a bromine atom at the 3-position and a chloromethyl group at the 5-position, confers significant reactivity, making it a valuable intermediate for synthesizing a wide range of derivatives.[1][2] While some sources describe it as a white powder or solid, others report it as a colorless liquid, suggesting it may be a low-melting solid at room temperature.[1][3] It is reported to have moderate solubility in organic solvents.[1][2]

Quantitative Data Summary

The known are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 124498-15-3 | [2][3][4][5] |

| Molecular Formula | C₄H₃BrClNO | [2][3][6] |

| Molecular Weight | 196.43 g/mol | [2][3][6][7] |

| Physical Appearance | White powder / Solid / Colourless liquid | [1][3] |

| Boiling Point | ~277.2 °C at 760 mmHg (Predicted) | [3][4] |

| Density | ~1.8 g/mL | [3] |

| Flash Point | 121.5 °C | [4] |

| LogP | 2.1759 | [5] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 1 | [5] |

Reactivity and Applications

The presence of two reactive halogen substituents makes this compound a versatile synthetic intermediate.[1][7] The chloromethyl group and the bromine atom can participate in various reactions, including nucleophilic substitutions and coupling reactions, allowing for the construction of more complex molecules.[1][7] The isoxazole ring itself is metabolically stable and can engage in transformations like cycloadditions and electrophilic substitutions.[1][7]

Due to this versatility, this compound and its derivatives are explored for numerous applications:

-

Medicinal Chemistry : It is a valuable scaffold for developing pharmaceutical compounds.[2] Its structural features allow for modifications to enhance biological activity and optimize drug-receptor interactions for diseases related to cancer, inflammation, and the central nervous system.[2]

-

Agrochemicals : Derivatives are investigated for their potential as herbicides, fungicides, and insecticides.[2][7]

-

Materials Science : It serves as a building block for advanced polymers and materials with tailored properties such as thermal stability and mechanical strength.[2]

Experimental Protocols: A Generalized Synthetic Approach

While specific, detailed protocols for the synthesis of this compound are proprietary or found within patent literature, a general synthesis can be inferred from established isoxazole chemistry. The synthesis is broadly described as involving the bromination and chloromethylation of isoxazole derivatives.[2] A common and powerful method for forming the isoxazole ring is the 1,3-dipolar cycloaddition reaction.[8][9]

Principle: This method typically involves the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne. For the target molecule, this would involve precursors containing the necessary bromo and chloromethyl functionalities.

Generalized Methodology:

-

Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., pyridine or ethanol) to form the corresponding aldoxime.[10]

-

Nitrile Oxide Generation & Cycloaddition: The aldoxime is converted in situ into a nitrile oxide intermediate using an oxidizing agent (e.g., sodium hypochlorite).[10] This highly reactive intermediate is immediately trapped in a cycloaddition reaction with an alkyne precursor bearing a chloromethyl group (e.g., 3-chloro-1-propyne). The reaction is typically performed in a solvent like dichloromethane.

-

Work-up and Isolation: After the reaction is complete, the mixture is typically washed with water to remove inorganic salts. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified, commonly by flash column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and petroleum ether.

-

Characterization: The structure and purity of the final product are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Visualized Workflow: Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of this compound based on the described experimental approach.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. CAS 124498-15-3: this compound [cymitquimica.com]

- 2. CAS # 124498-15-3, this compound - chemBlink [ww.chemblink.com]

- 3. Cas 124498-15-3 | this compound [finechemical.net]

- 4. guidechem.com [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. 124498-15-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 10. sciforum.net [sciforum.net]

An In-depth Technical Guide to 3-Bromo-5-(chloromethyl)isoxazole (CAS Number: 124498-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(chloromethyl)isoxazole, a key heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, outlines a representative synthetic pathway, and explores its reactivity and diverse applications, particularly in the fields of medicinal chemistry and agrochemical development. Emphasis is placed on its role as a versatile intermediate for the synthesis of complex molecular architectures. Safety protocols and handling information are also included to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS: 124498-15-3) is a halogenated heterocyclic compound featuring a reactive isoxazole core. The presence of both a bromine atom at the 3-position and a chloromethyl group at the 5-position imparts distinct reactivity to the molecule, making it a valuable synthon for the introduction of the 3-bromoisoxazole moiety into a variety of molecular scaffolds.[1] Its structural features are instrumental in the development of novel pharmaceutical and agrochemical agents.[2] The isoxazole ring itself is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions. This guide aims to consolidate the available technical information on this compound to support its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. There is some discrepancy in the reported physical state of the compound, with some sources describing it as a liquid and others as a solid.[1] This may be due to impurities or variations in ambient temperature. It is moderately soluble in common organic solvents.[1]

| Property | Value | Reference(s) |

| CAS Number | 124498-15-3 | [3] |

| Molecular Formula | C₄H₃BrClNO | [3] |

| Molecular Weight | 196.43 g/mol | [3] |

| Physical State | Colorless liquid or solid | [1] |

| Predicted Boiling Point | ~277.2 °C at 760 mmHg | N/A |

| Density | ~1.8 g/mL | N/A |

| Storage Temperature | 2-8°C, under inert atmosphere | [4][5] |

| SMILES | ClCC1=CC(Br)=NO1 | [3] |

| InChI | InChI=1S/C4H3BrClNO/c5-4-1-3(2-6)8-7-4/h1H,2H2 | [1] |

Synthesis and Experimental Protocols

Logical Flow of the Proposed Synthesis:

Figure 1: Proposed synthetic pathway for this compound.

Representative Synthesis Protocol

Step 1: Synthesis of 3-Bromo-5-(1-hydroxyethyl)isoxazole

This step is adapted from the procedure described in patent CA1258860A for the synthesis of related 3,5-disubstituted isoxazoles.[6]

-

Reactants: 3-butyn-2-ol, dibromoformaldoxime, potassium bicarbonate.

-

Solvent: Ethyl acetate and a small amount of water.

-

Procedure: To a stirred mixture of 3-butyn-2-ol and potassium bicarbonate in ethyl acetate and water at room temperature, dibromoformaldoxime is added portionwise. The reaction is stirred at room temperature and monitored by a suitable technique (e.g., TLC or HPLC) until completion (typically 3-24 hours).

-

Work-up: The reaction mixture is then subjected to a standard aqueous work-up to remove inorganic salts and the excess alkyne. The organic layer is dried and the solvent is evaporated to yield the crude product, which can be purified by crystallization or distillation.

Step 2: Oxidation to 3-Bromo-5-acetylisoxazole

This step is also based on the methodology outlined in patent CA1258860A.[6]

-

Reactant: 3-Bromo-5-(1-hydroxyethyl)isoxazole.

-

Oxidizing Agent: Chromic anhydride in acetic acid.

-

Solvent: Glacial acetic acid.

-

Procedure: A solution of chromic anhydride in glacial acetic acid and a small amount of water is added dropwise to a cooled (e.g., 15°C) solution of 3-Bromo-5-(1-hydroxyethyl)isoxazole in glacial acetic acid.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is poured into water, neutralized with sodium bicarbonate, and extracted with an organic solvent like ethyl ether. The organic layer is washed, dried, and concentrated. The product can be purified by crystallization.

Step 3: Reduction to 3-Bromo-5-(1-hydroxyethyl)isoxazole

-

Reactant: 3-Bromo-5-acetylisoxazole.

-

Reducing Agent: Sodium borohydride (NaBH₄).

-

Solvent: A protic solvent such as methanol or ethanol.

-

Procedure: Sodium borohydride is added portionwise to a cooled solution of 3-Bromo-5-acetylisoxazole in the chosen solvent. The reaction is stirred until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 4: Chlorination to this compound

-

Reactant: 3-Bromo-5-(1-hydroxyethyl)isoxazole.

-

Chlorinating Agent: Thionyl chloride (SOCl₂) or a similar reagent.

-

Solvent: An aprotic solvent such as dichloromethane or chloroform, often with a catalytic amount of a base like pyridine.

-

Procedure: Thionyl chloride is added dropwise to a cooled solution of the alcohol. The reaction is then typically stirred at room temperature or gently heated until completion.

-

Work-up: The excess thionyl chloride and solvent are removed under reduced pressure. The residue is then purified, for example by distillation or chromatography, to yield this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the two halogen substituents.[1]

-

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, thiols, and alkoxides.[7] This allows for the straightforward introduction of various functional groups at the 5-position of the isoxazole ring.

-

Reactions involving the Bromo Substituent: The bromine atom at the 3-position is less reactive towards nucleophilic aromatic substitution but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Transformations of the Isoxazole Ring: The isoxazole ring itself can undergo various transformations, including cycloadditions and electrophilic substitutions, although these reactions are less common in the context of its use as a building block.[1]

General Reactivity Workflow:

Figure 2: Key chemical transformations of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of target molecules with potential biological activity.

Pharmaceutical Applications

The isoxazole moiety is present in numerous approved drugs, and its derivatives are actively investigated for various therapeutic applications.[8] this compound serves as a key starting material for the synthesis of compounds targeting a variety of diseases, including cancer, inflammation, and central nervous system disorders.[9] For instance, related 3,5-disubstituted isoxazoles have been investigated as selective COX-2 inhibitors.[10][11][12][13][14]

Agrochemical Applications

Derivatives of this compound are explored for their potential use as herbicides, fungicides, and insecticides.[2][9] The ability to readily modify both the 3- and 5-positions of the isoxazole ring allows for the fine-tuning of the biological activity and selectivity of the resulting agrochemicals.

Materials Science

The reactive functional groups of this compound facilitate its use as a monomer or cross-linking agent in polymerization reactions.[9] This can lead to the creation of advanced materials with tailored properties such as enhanced thermal stability, mechanical strength, and specific optical characteristics, with potential applications in coatings, adhesives, and electronics.[9]

Spectroscopic Data (Predicted)

-

¹H NMR:

-

A singlet for the isoxazole ring proton (H-4) is expected in the range of δ 6.5-7.0 ppm.

-

A singlet for the chloromethyl protons (-CH₂Cl) is anticipated around δ 4.5-5.0 ppm.

-

-

¹³C NMR:

-

The carbon of the chloromethyl group (-CH₂Cl) would likely appear around δ 40-45 ppm.

-

The C-4 of the isoxazole ring is expected to resonate around δ 100-110 ppm.

-

The C-3 (bearing the bromine) and C-5 (bearing the chloromethyl group) would have characteristic shifts further downfield.

-

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Refer to the Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications. Its dual reactivity at the 3- and 5-positions allows for a wide range of chemical transformations, making it an important tool for organic chemists. This technical guide provides a solid foundation of its properties, synthesis, and applications to aid researchers in leveraging this valuable synthon in their work. Further research into its applications is likely to uncover new and innovative uses for this important heterocyclic intermediate.

References

- 1. CAS 124498-15-3: this compound [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. 124498-15-3|this compound|BLD Pharm [bldpharm.com]

- 5. 124498-15-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS # 124498-15-3, this compound - chemBlink [ww.chemblink.com]

- 10. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.aalto.fi [research.aalto.fi]

- 15. rsc.org [rsc.org]

- 16. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-Bromo-5-(chloromethyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of the heterocyclic compound 3-Bromo-5-(chloromethyl)isoxazole. Due to a lack of publicly available experimental spectral data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of related isoxazole derivatives. Detailed, standardized experimental protocols for obtaining this data are also provided. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemistry, and materials science who are working with or synthesizing this compound.

Introduction

This compound is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The isoxazole ring is a key pharmacophore in a number of approved drugs, and the presence of bromo and chloromethyl substituents provides reactive handles for further chemical modification. Accurate spectral data is crucial for the unambiguous identification and characterization of this compound and its derivatives. This guide provides predicted spectral data to aid researchers in their synthetic and analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and comparison with data from structurally similar isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 6.8 | Singlet | 1H | H4 (isoxazole ring) |

| ~ 4.7 - 4.9 | Singlet | 2H | -CH₂Cl |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | C5 (isoxazole ring) |

| ~ 145 - 150 | C3 (isoxazole ring) |

| ~ 100 - 105 | C4 (isoxazole ring) |

| ~ 35 - 40 | -CH₂Cl |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3120 - 3150 | Weak-Medium | C-H stretch | Isoxazole ring C-H |

| ~ 1600 - 1620 | Medium | C=N stretch | Isoxazole ring |

| ~ 1450 - 1480 | Medium-Strong | C=C stretch | Isoxazole ring |

| ~ 1400 - 1430 | Medium | CH₂ bend (scissoring) | -CH₂Cl |

| ~ 1200 - 1250 | Strong | C-O-N stretch | Isoxazole ring |

| ~ 880 - 920 | Medium-Strong | Isoxazole ring bend | |

| ~ 750 - 800 | Strong | C-Cl stretch | -CH₂Cl |

| ~ 550 - 650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Predicted Ion Species | Notes |

| 195/197/199 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one bromine and one chlorine atom. |

| 160/162 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 146/148 | [M-CH₂Cl]⁺ | Loss of the chloromethyl group. |

| 116 | [M-Br]⁺ | Loss of a bromine atom. |

| 81 | [C₄H₂NO]⁺ | Fragment of the isoxazole ring. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical spectral width: 0-200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the data with appropriate phasing and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr and pressing it into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum (of the KBr pellet or empty ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition (EI mode):

-

Introduce the sample into the ion source (a direct insertion probe for solids or via GC inlet).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

The resulting spectrum will show the molecular ion and characteristic fragment ions.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

Conclusion

This technical guide provides a foundational set of predicted spectral data for this compound, which is essential for its identification and characterization in the absence of published experimental spectra. The outlined experimental protocols offer a standardized approach for researchers to obtain empirical data. The provided workflow illustrates the logical progression from synthesis to structural confirmation. This document is intended to facilitate further research and development involving this versatile heterocyclic building block.

An In-depth Technical Guide on the Solubility of 3-Bromo-5-(chloromethyl)isoxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Bromo-5-(chloromethyl)isoxazole

This compound (CAS No. 124498-15-3) is a heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its structure, featuring a reactive chloromethyl group and a bromine atom on the isoxazole ring, makes it a versatile building block for the synthesis of more complex molecules, including fungicides, insecticides, and other bioactive compounds.[1][2] Understanding its solubility in organic solvents is crucial for its application in synthesis, purification, and formulation development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 124498-15-3 | [3][4][5] |

| Molecular Formula | C₄H₃BrClNO | [3][4] |

| Molecular Weight | 196.43 g/mol | [3][4] |

| Form | Liquid | [4] |

| Color | Colourless | [4] |

| Purity | ≥95% | [2][3] |

| Storage Temperature | 0-8 °C | [4] |

Solubility Profile

Currently, there is a lack of specific, quantitative data in peer-reviewed literature detailing the solubility of this compound in various organic solvents. However, it is described as having moderate solubility in organic solvents .[1] This general description suggests that it is likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and possibly alcohols, but quantitative determination is necessary for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is widely applicable and can be adapted for various solvent and temperature conditions.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its described "moderate" solubility provides a preliminary basis for its use in synthetic and medicinal chemistry. For precise applications, experimental determination of its solubility is recommended. The generalized protocol and workflow provided in this guide offer a robust framework for researchers to conduct such studies, enabling the effective integration of this versatile compound into their research and development endeavors.

References

- 1. CAS # 124498-15-3, this compound - chemBlink [ww.chemblink.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. 124498-15-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthonix, Inc > 124498-15-3 | this compound [synthonix.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Bromo-5-(chloromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(chloromethyl)isoxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its bifunctional nature, featuring both a reactive brominated isoxazole ring and a chloromethyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules.[2] This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, based on available data for analogous compounds and theoretical modeling. This document also outlines a representative synthetic protocol and illustrates a key reaction pathway.

Molecular Structure and Properties

This compound is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in adjacent positions. The isoxazole ring is substituted with a bromine atom at the 3-position and a chloromethyl group at the 5-position. The presence of these halogen atoms significantly influences the electronic properties and reactivity of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₃BrClNO | [3] |

| Molecular Weight | 196.43 g/mol | [3] |

| CAS Number | 124498-15-3 | [3] |

| Appearance | Solid (at room temperature) | - |

| Solubility | Moderately soluble in organic solvents | - |

Note: Some physical properties like appearance and solubility are based on general characteristics of similar compounds and may vary.

Conformational Analysis

Due to the aromatic and largely planar nature of the isoxazole ring, the primary conformational flexibility of this compound arises from the rotation of the chloromethyl group. The bond lengths, bond angles, and a key dihedral angle, based on theoretical calculations and data from structurally similar crystallized isoxazole derivatives, are presented in Tables 2, 3, and 4, respectively.

Disclaimer: The following structural data is based on theoretical models and data from analogous compounds due to the absence of published experimental crystal structure data for this compound.

Table 2: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C3-Br | 1.87 |

| C5-C(H₂Cl) | 1.50 |

| C(H₂Cl)-Cl | 1.78 |

| O1-N2 | 1.42 |

| N2-C3 | 1.31 |

| C3-C4 | 1.41 |

| C4-C5 | 1.35 |

| C5-O1 | 1.34 |

Table 3: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| N2-C3-Br | 125.0 |

| C4-C3-Br | 128.0 |

| O1-C5-C(H₂Cl) | 120.0 |

| C4-C5-C(H₂Cl) | 130.0 |

| C5-C(H₂Cl)-Cl | 110.0 |

| C5-O1-N2 | 108.0 |

| O1-N2-C3 | 109.0 |

| N2-C3-C4 | 107.0 |

| C3-C4-C5 | 109.0 |

| C4-C5-O1 | 107.0 |

Table 4: Key Predicted Dihedral Angle

| Dihedral Angle | Predicted Angle (°) |

| C4-C5-C(H₂Cl)-Cl | ~60 or ~180 (staggered conformations) |

Experimental Protocols

Representative Synthesis of this compound

This protocol is a hypothetical adaptation based on established isoxazole synthesis methodologies, such as the reaction of a dihaloformaldoxime with an appropriate alkyne.[1][4]

Objective: To synthesize this compound.

Materials:

-

3-Chloro-1-propyne

-

Dibromoformaldoxime

-

Potassium bicarbonate (KHCO₃)

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred mixture of 3-chloro-1-propyne (1.2 equivalents) and potassium bicarbonate (1.5 equivalents) in ethyl acetate, add a small amount of water (approximately 1% by volume).

-

To this suspension, add dibromoformaldoxime (1.0 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Mechanistic Pathways

The two halogen substituents on this compound exhibit different reactivities, making it a valuable synthon for introducing the isoxazole core into larger molecules. The chlorine atom on the methyl group is susceptible to nucleophilic substitution, while the bromine atom on the isoxazole ring can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at the 5-position is a reactive site for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including amines, alcohols, and thiols.

Caption: General workflow for nucleophilic substitution at the 5-(chloromethyl) position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the isoxazole ring is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

Caption: A representative catalytic cycle for a Suzuki cross-coupling reaction.

Conclusion

This compound serves as a highly valuable and versatile building block in synthetic chemistry. Its distinct reactive sites allow for sequential and selective functionalization, providing access to a diverse range of isoxazole derivatives for applications in drug discovery and materials science. While detailed experimental structural data is currently lacking, theoretical modeling and comparison with analogous structures provide a solid foundation for understanding its molecular properties and reactivity. Further experimental investigation into the precise conformational preferences and crystal packing of this molecule would be a valuable contribution to the field.

References

- 1. Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes [organic-chemistry.org]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

Navigating the Stability and Storage of 3-Bromo-5-(chloromethyl)isoxazole: A Technical Overview

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of chemical intermediates is paramount to ensuring experimental reproducibility and the integrity of synthesized products. This guide provides a technical overview of the known stability and storage conditions for 3-Bromo-5-(chloromethyl)isoxazole, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The information presented herein is a synthesis of publicly available data from chemical suppliers.

Recommended Storage Conditions

The following table summarizes the recommended storage temperatures from various sources.

| Recommended Storage Temperature | Additional Conditions |

| 0-8 °C[1] | - |

| 4 °C[2] | - |

| 2-8 °C[3] | Inert atmosphere[3] |

| Room Temperature | - |

It is crucial to note that while one source mentions room temperature storage, the majority of suppliers recommend refrigeration. For long-term storage and to minimize potential degradation, adhering to the more conservative refrigerated and inert atmosphere conditions is advisable.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly documented. Such studies would typically involve subjecting the compound to a range of conditions (e.g., elevated temperature, humidity, light) and monitoring its purity over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). In the absence of this specific data, general best practices for handling halogenated heterocyclic compounds should be followed.

Logical Workflow for Storage and Handling

To ensure the stability and safe handling of this compound, a systematic approach is necessary from receipt to use. The following diagram illustrates a logical workflow for the proper management of this chemical reagent in a laboratory setting.

Degradation and Incompatibilities

Specific degradation pathways for this compound have not been detailed in the available literature. However, as a halogenated and heterocyclic compound, it is prudent to assume potential sensitivity to:

-

Strong Bases and Nucleophiles: The bromine and chlorine atoms are susceptible to nucleophilic substitution.

-

Heat and Light: As with many organic compounds, elevated temperatures and UV light can promote degradation.

-

Moisture: The presence of water could potentially lead to hydrolysis, although the reactivity would depend on the specific conditions.

For safe storage, it is recommended to keep this compound away from incompatible materials such as strong oxidizing agents and strong bases.[4]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-(chloromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-5-(chloromethyl)isoxazole, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Adherence to these guidelines is critical for ensuring a safe laboratory environment and mitigating potential risks associated with this reactive heterocyclic compound.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This section summarizes its key identifiers and characteristics.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 124498-15-3[1][2][3][4][5][6] |

| Molecular Formula | C₄H₃BrClNO[1][3][4][6] |

| Molecular Weight | 196.43 g/mol [1][3][4][6] |

| Synonyms | 3-Bromo-5-(chloromethyl)-1,2-oxazole[3][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Liquid | [4] |

| Color | Colourless | [4] |

| Storage Temperature | 0-8 °C | [4][5] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | [3] |

| logP | 2.1759 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Hazard Classification

| Hazard Code | Hazard Statement | GHS Pictogram |

| H302 | Harmful if swallowed[3] | GHS07 |

| H314 | Causes severe skin burns and eye damage[3][6] | GHS05 |

| H315 | Causes skin irritation[2][6] | GHS07 |

| H319 | Causes serious eye irritation[2][6] | GHS07 |

| H335 | May cause respiratory irritation[2][3][6] | GHS07 |

Safe Handling and Storage Protocols

Strict adherence to prescribed handling and storage protocols is mandatory to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. All personnel handling this compound must wear the following:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.

Engineering Controls

Engineering controls are designed to isolate the hazard from the worker.

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.

Storage

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[5]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[7]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from procurement to disposal.

References

- 1. This compound [myskinrecipes.com]

- 2. chemical-label.com [chemical-label.com]

- 3. chemscene.com [chemscene.com]

- 4. 124498-15-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 124498-15-3|this compound|BLD Pharm [bldpharm.com]

- 6. CAS # 124498-15-3, this compound - chemBlink [ww.chemblink.com]

- 7. leap.epa.ie [leap.epa.ie]

Methodological & Application

Application Notes and Protocols: Synthesis of Bio-functional Derivatives from 3-Bromo-5-(chloromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of diverse functionalized derivatives starting from the versatile building block, 3-Bromo-5-(chloromethyl)isoxazole. This key intermediate, possessing two distinct reactive sites, offers a gateway to a wide array of novel isoxazole-based compounds with potential applications in medicinal chemistry and drug discovery. The protocols detailed herein cover nucleophilic substitution reactions at the 5-chloromethyl position, palladium-catalyzed cross-coupling reactions at the 3-bromo position, and the synthesis of isoxazole-triazole hybrids via "click chemistry."

Introduction

The isoxazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is a particularly attractive starting material due to its orthogonal reactivity. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the bromo group is amenable to transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for a modular and efficient approach to the synthesis of diverse compound libraries for biological screening.

Synthetic Strategies

The derivatization of this compound can be strategically approached by targeting its two reactive centers.

Nucleophilic Substitution at the 5-(chloromethyl) Position

The chlorine atom of the chloromethyl group can be readily displaced by a variety of nucleophiles, including amines, phenols, and thiols, to introduce diverse functionalities.

a) Synthesis of Aminomethyl Derivatives:

Primary and secondary amines can be reacted with this compound to yield the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

b) Synthesis of Phenoxymethyl Derivatives:

Phenols can be alkylated with this compound under Williamson ether synthesis conditions to afford phenoxymethyl derivatives.

c) Synthesis of Azidomethyl Derivatives for Click Chemistry:

Substitution with sodium azide provides the key intermediate, 3-bromo-5-(azidomethyl)isoxazole, which is a precursor for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked isoxazole hybrids.[1][2]

Palladium-Catalyzed Cross-Coupling at the 3-Bromo Position

The bromine atom at the 3-position of the isoxazole ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkynyl substituents.

a) Suzuki-Miyaura Coupling:

This reaction facilitates the formation of a C-C bond between the isoxazole ring and a variety of aryl or heteroaryl boronic acids or esters.

b) Sonogashira Coupling:

The Sonogashira reaction allows for the direct coupling of terminal alkynes with the 3-bromo position, leading to the synthesis of 3-alkynylisoxazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-((3-bromoisoxazol-5-yl)methyl)aniline

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 3-Bromo-5-(phenoxymethyl)isoxazole

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of phenol (1.2 mmol) in DMF (5 mL), add potassium carbonate (2.0 mmol) and stir at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 mmol) in DMF (5 mL) to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 3-Bromo-5-(azidomethyl)isoxazole

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve this compound (1.0 mmol) in DMF (10 mL).

-

Add sodium azide (1.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Materials:

-

3-Bromo-5-(azidomethyl)isoxazole

-

Terminal alkyne (e.g., Phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve 3-Bromo-5-(azidomethyl)isoxazole (1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL water).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL water).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 5: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-(chloromethyl)isoxazole Derivatives

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

Procedure:

-

To a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL), add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90 °C for 8 hours.

-

Monitor the reaction by TLC.

-

After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation

| Derivative Type | Reagents | Reaction Conditions | Yield (%) | m.p. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| Aminomethyl | Aniline, K₂CO₃ | CH₃CN, rt, 12h | 75-85 | - | Characteristic peaks for the aminomethyl group and aromatic protons. |

| Phenoxymethyl | Phenol, K₂CO₃ | DMF, 60°C, 6h | 70-80 | - | Characteristic peaks for the oxymethyl bridge and aromatic protons. |

| Azidomethyl | NaN₃ | DMF, rt, 24h | >90 | - | IR: strong absorption around 2100 cm⁻¹. |

| Triazolylmethyl | Phenylacetylene, CuSO₄·5H₂O, Na-Ascorbate | t-BuOH/H₂O, rt, 12-24h | 80-95 | - | Characteristic peak for the triazole proton. |

| Aryl | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Dioxane/H₂O, 90°C, 8h | 60-75 | - | Signals corresponding to the newly introduced aryl group. |

Note: Yields and specific data are representative and may vary depending on the specific substrates and reaction optimization.

Biological Context and Signaling Pathways

Isoxazole derivatives have emerged as promising candidates in cancer research, with many demonstrating potent anticancer activity.[3][4] These compounds can exert their effects through various mechanisms, including the modulation of key intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.[5][6]

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[7] The MAPK/ERK pathway plays a central role in transmitting extracellular signals to the nucleus to control gene expression and prevent apoptosis.[8] Aberrant activation of these pathways is a hallmark of many cancers. Certain isoxazole derivatives have been shown to inhibit these pathways, leading to apoptosis and reduced tumor cell proliferation.[5]

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a wide range of functionalized isoxazole derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold. The potential for these derivatives to modulate key signaling pathways implicated in cancer underscores their importance in the development of novel therapeutic agents. Further investigation into the structure-activity relationships of these compounds will be crucial in optimizing their biological activity and advancing them as potential drug candidates.

References

- 1. Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. espublisher.com [espublisher.com]

- 4. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Targeting hematological malignancies with isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromo-5-(chloromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(chloromethyl)isoxazole is a versatile bifunctional electrophile of significant interest in medicinal chemistry and agrochemical synthesis. Its structure incorporates two distinct sites susceptible to nucleophilic attack: a brominated sp²-hybridized carbon on the isoxazole ring and a chlorinated sp³-hybridized carbon on the methyl substituent. This dual reactivity, combined with the inherent metabolic stability and favorable electronic properties of the isoxazole core, makes it a valuable building block for the synthesis of complex heterocyclic compounds and for the modification of bioactive molecules.[1]

These application notes provide a detailed overview of the nucleophilic substitution reactions of this compound, focusing on the selective functionalization of the chloromethyl group. The protocols provided are based on established chemical principles and analogous reactions of similar heterocyclic systems.

Reactivity Profile: C5-CH₂Cl vs. C3-Br

A critical aspect of utilizing this compound is understanding the relative reactivity of its two electrophilic centers.

-

C5-(Chloromethyl) Group: The chlorine atom is attached to a benzylic-like carbon. The electron-withdrawing nature of the adjacent isoxazole ring significantly activates this position towards SN2 (bimolecular nucleophilic substitution) reactions. This makes the chloromethyl group highly susceptible to displacement by a wide range of soft and hard nucleophiles under mild conditions. Reactions at this site are typically rapid and efficient.

-

C3-Bromo Group: The bromine atom is attached to the aromatic isoxazole ring. Nucleophilic substitution at this vinylic-like position generally proceeds via a more complex addition-elimination (SNAr) mechanism. Such reactions typically require more forcing conditions, such as elevated temperatures, strong bases, or metal catalysis, compared to the substitution at the chloromethyl position. For instance, the substitution of a bromine on a similar isoxazole ring required refluxing for 24 hours with a strong base.[1]

Experimental Protocols for Selective Substitution at the C5-Position

The following protocols are designed for the selective nucleophilic substitution of the chlorine atom in the chloromethyl group of this compound.

Synthesis of 5-(Azidomethyl)-3-bromoisoxazole (Amine Synthon)

This reaction provides a key intermediate for the introduction of an amino group via subsequent reduction (e.g., Staudinger reaction or catalytic hydrogenation).

Reaction Scheme:

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the stirred solution.

-

Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (3x) and brine solution (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography if necessary.

Synthesis of 2-((3-Bromoisoxazol-5-yl)methyl)isoindoline-1,3-dione (Gabriel Synthesis)

The Gabriel synthesis offers a classic and effective method for preparing a protected primary amine, which can be deprotected to yield the aminomethyl derivative.

Reaction Scheme:

Materials:

-

This compound

-

Potassium phthalimide

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethanol

Procedure:

-

Combine this compound (1.0 eq) and potassium phthalimide (1.1 eq) in a round-bottom flask containing anhydrous DMF.

-

Heat the mixture with stirring at 80-100°C for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the product.

-

Stir for 30 minutes, then filter the resulting solid.

-

Wash the solid sequentially with water and cold ethanol.

-

Dry the solid under vacuum to obtain the desired product.

Synthesis of (3-Bromoisoxazol-5-yl)acetonitrile (Cyanide Substitution)

This protocol introduces a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. The reaction of a closely related 5-(chloromethyl)-1,2,4-oxadiazole with KCN proceeds efficiently at room temperature.[2]

Reaction Scheme:

Materials:

-

This compound

-

Potassium cyanide (KCN) (Caution: Highly Toxic)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Carefully add potassium cyanide (1.5 - 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Synthesis of 3-Bromo-5-((phenylthio)methyl)isoxazole (Thioether Formation)

This reaction demonstrates the formation of a C-S bond using a thiol nucleophile.

Reaction Scheme:

Materials:

-

This compound

-

Thiophenol (PhSH)

-

Potassium carbonate (K₂CO₃)

-

Acetone or Acetonitrile

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add thiophenol (1.1 eq) dropwise to the stirred suspension.

-

Stir the reaction at room temperature for 2-6 hours until TLC analysis indicates the consumption of the starting material.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product. Purification can be performed by column chromatography if needed.

Synthesis of 3-Bromo-5-(methoxymethyl)isoxazole (Williamson Ether Synthesis)

This protocol illustrates the formation of an ether linkage using an alkoxide nucleophile.

Reaction Scheme:

Caption: General workflow for selective C5-functionalization.

SN2 Reaction Mechanism at the Chloromethyl Group

The substitution at the C5-chloromethyl position proceeds via a classic SN2 mechanism. The nucleophile attacks the electrophilic carbon atom, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The reaction results in the inversion of stereochemistry if the carbon were chiral.

Caption: SN2 mechanism at the C5-chloromethyl position.

References

- 1. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 2. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3-Bromo-5-(chloromethyl)isoxazole in 1,3-Dipolar Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The synthesis of highly functionalized isoxazoles is therefore of significant interest in drug discovery. The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for constructing the isoxazole ring. This document provides detailed application notes and a generalized protocol for the proposed use of 3-Bromo-5-(chloromethyl)isoxazole as a key building block in synthesizing novel, complex heterocyclic systems via 1,3-dipolar cycloaddition. While direct literature precedents for the use of the isoxazole ring of this specific molecule as a dipolarophile are limited, this protocol is based on established principles of cycloaddition chemistry.

The presence of a bromine atom at the 3-position and a reactive chloromethyl group at the 5-position makes this compound a versatile precursor. These functional groups can be retained or further modified, offering multiple pathways for generating diverse molecular scaffolds. This application note focuses on a proposed reaction where the isoxazole ring itself acts as a dipolarophile, reacting with an in-situ generated nitrile oxide to form a fused isoxazole system. Such structures are of interest for their potential to exhibit unique pharmacological profiles.

Proposed Reaction Scheme

The proposed reaction involves the [3+2] cycloaddition of a nitrile oxide (generated in-situ from an aldoxime or hydroximoyl chloride) to one of the double bonds of the this compound ring. The regioselectivity of this reaction would be a key aspect to determine experimentally.

Data Presentation: Representative Yields in 1,3-Dipolar Cycloadditions for Isoxazole Synthesis

While a specific reaction with this compound as the dipolarophile is proposed, the following table summarizes typical yields for the synthesis of isoxazoles using various nitrile oxide precursors and dipolarophiles, which can serve as a benchmark for optimization.

| Nitrile Oxide Precursor | Dipolarophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aryl Hydroximoyl Chloride | Terminal Alkyne | Triethylamine | Chloroform | Reflux | 4 | 43-76 | [1] |

| α-Nitroketone | Alkene | Chloramine-T | Acetonitrile | 80 | 18 | 66-90 | [2] |

| Aldoxime | Terminal Alkyne | Hypervalent Iodine | Dichloromethane | Room Temp | 1-2 | High | [3] |

| Aldoxime | Alkene | Oxone | Water | Room Temp | 3 | Good | [4] |

| 1,3-Diketone | Hydroxylamine HCl | - | Ethanol | Reflux | - | Good | [5] |

Experimental Protocols

This section provides a detailed, generalized protocol for the proposed 1,3-dipolar cycloaddition of a nitrile oxide to this compound.

Protocol 1: Synthesis of a Fused Isoxazolo-isoxazole System via [3+2] Cycloaddition

Objective: To synthesize a novel bicyclic system by reacting this compound with an in-situ generated nitrile oxide.

Materials:

-

This compound

-

Substituted Aldoxime (e.g., Benzaldehyde oxime)

-

N-Chlorosuccinimide (NCS) or similar oxidant

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Mixture:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the substituted aldoxime (1.2 eq).

-

Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Stir the solution at room temperature.

-

-

In-situ Generation of Nitrile Oxide:

-

In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (1.2 eq) in DCM.

-